REACTION_CXSMILES
|
C([C:3]([C:10]([N:12]([CH3:14])[CH3:13])=[O:11])=[CH:4][CH:5]=[CH:6][N:7](C)[CH3:8])#N.[ClH:15]>ClCCCl>[CH3:13][N:12]([CH3:14])[C:10]([C:3]1[C:8]([Cl:15])=[N:7][CH:6]=[CH:5][CH:4]=1)=[O:11]
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(=CC=CN(C)C)C(=O)N(C)C
|
Name
|
( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The residue was then stirred in petroleum ether
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was introduced
|
Type
|
WAIT
|
Details
|
After a few minutes
|
Type
|
CUSTOM
|
Details
|
a thick mass of crystals formed in the solution which
|
Type
|
ADDITION
|
Details
|
later dispersed
|
Type
|
CUSTOM
|
Details
|
to leave a deep red solution
|
Type
|
ADDITION
|
Details
|
Nitrogen was then introduced
|
Type
|
EXTRACTION
|
Details
|
the solution was then extracted with water (4×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was then dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered off under suction
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)C=1C(=NC=CC1)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |